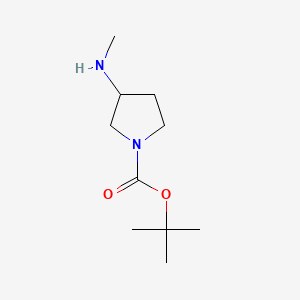

1-Boc-3-methylaminopyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCEQDKBKYEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666487 | |

| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454712-26-6 | |

| Record name | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of 1-Boc-3-Methylaminopyrrolidine in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of 1-Boc-3-Methylaminopyrrolidine

In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine scaffold is a cornerstone, prized for its unique structural and conformational properties.[1] Among the diverse array of pyrrolidine derivatives, tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, commonly known as this compound, has emerged as a critical building block. Its strategic combination of a Boc-protected secondary amine and a separate methylamino group provides a versatile platform for constructing complex molecular architectures with high precision.[1] This intermediate is pivotal in the synthesis of pharmacologically active compounds, particularly in the development of antiviral, antibacterial, and central nervous system (CNS) acting drugs.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines robust experimental protocols for their characterization, and contextualizes the importance of these properties in its application.

Core Chemical and Physical Properties

The utility of any chemical intermediate is fundamentally linked to its physical properties. These parameters dictate handling, storage, reaction conditions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | [3] |

| Synonyms | This compound | [4][5] |

| CAS Number | 454712-26-6 | [4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Data not consistently available; related compounds are liquids or solids. | N/A |

| Boiling Point | Data not available; a related compound, (R)-(+)-1-Boc-3-aminopyrrolidine, boils at 243-244 °C. | |

| Density | Data not available; a related compound, 1-Boc-3-aminopyrrolidine, has a density of 1.022 g/mL at 25 °C. | |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [6] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |

Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of a chemical intermediate before its use in a synthetic sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. A typical ¹H NMR spectrum for this compound would confirm the presence of key structural motifs.[4] For instance, a singlet integrating to nine protons around 1.4 ppm corresponds to the tert-butyl group of the Boc protectorate, while a singlet integrating to three protons around 2.4 ppm indicates the methyl group.[4] The pyrrolidine ring protons would appear as a series of multiplets in the 2.2-3.6 ppm region.[4] The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~79 ppm).[7][8]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 200.28.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[7] Key stretches would include C-H bands from the alkyl groups, a strong C=O stretch from the carbamate group of the Boc protectorate (typically around 1680-1700 cm⁻¹), and N-H bending from the secondary amine.

Caption: General workflow for the physical and spectroscopic characterization of a chemical compound.

Experimental Protocols for Property Determination

The following sections provide self-validating, field-proven methodologies for determining the core physical properties of organic compounds like this compound. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity; pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden this range.[9]

Methodology:

-

Sample Preparation: Place a small amount of the solid compound on a clean, dry surface.[10] Finely powder the sample if necessary. Push the open end of a glass capillary tube into the powder to collect a small amount.[11] Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[10] The small sample size ensures uniform heat transfer.

-

Apparatus Setup: Place the packed capillary into the sample holder of a digital melting point apparatus.[11] Ensure the sample is visible through the viewing lens.

-

Heating and Observation: Begin heating the block. For an unknown compound, a rapid initial heating can determine an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate point, then reducing the heating rate to 1-2°C per minute.[11] A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[12] The melting point range is reported as T1-T2.

Protocol 2: Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14] This microscale method is ideal for small sample quantities.

Methodology:

-

Apparatus Assembly: Add a few milliliters of the liquid sample to a small fusion tube.[15][16] Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.[13][15]

-

Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are level.[14] Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to provide slow, uniform heating.[15]

-

Observation: Heat the apparatus gently.[13] As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[15] This indicates the liquid's vapor has displaced all the air.

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and liquid just begins to enter the capillary tube is the boiling point.[17] At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Protocol 3: Qualitative Solubility Determination

Solubility provides critical insights into the polarity and functional groups of a molecule, guiding choices for reaction solvents, extraction procedures, and purification methods.[18] The principle of "like dissolves like" is the guiding framework.[18]

Caption: Decision tree for determining the solubility class of an organic compound.

Methodology:

-

Initial Test in Water: Place approximately 25 mg of the compound into a small test tube.[19] Add 0.75 mL of deionized water in portions, shaking vigorously for at least 60 seconds after each addition.[18][19] Observe if the compound dissolves completely. Water solubility suggests the presence of polar functional groups and a relatively low molecular weight.

-

Test in 5% HCl: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous HCl.[20][21] Solubility in dilute acid is a strong indication of a basic functional group, such as an amine. The acid protonates the amine to form a water-soluble ammonium salt.[21] this compound is expected to be soluble in 5% HCl.

-

Test in 5% NaOH: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.[20][21] Solubility in a dilute base indicates an acidic functional group (e.g., a carboxylic acid or phenol).

-

Test in Organic Solvents: Test the compound's solubility in common organic solvents like methanol, dichloromethane, and hexane to assess its polarity profile for applications in chromatography and as a reaction medium.

Conclusion

This compound is a valuable intermediate whose utility is deeply rooted in its physical properties. An accurate understanding and determination of its molecular weight, structure, and solubility are paramount for its effective application in the synthesis of next-generation pharmaceuticals. The protocols and data presented in this guide provide the necessary framework for researchers to confidently characterize and utilize this versatile building block, ensuring the integrity and success of their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 454712-26-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. medpharma12.com [medpharma12.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. Video: Boiling Points - Concept [jove.com]

- 18. chem.ws [chem.ws]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Chemical Structure and Conformation of 1-Boc-3-Methylaminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring system is a cornerstone in the design and synthesis of a vast array of pharmacologically active compounds.[1] Its prevalence in over twenty FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[2] The non-planar, puckered nature of the five-membered ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. Among the myriad of functionalized pyrrolidines, 1-Boc-3-methylaminopyrrolidine (CAS 454712-26-6) has emerged as a particularly valuable building block. Its bifunctional nature, featuring a protected secondary amine (the Boc group) and a secondary methylamino substituent, provides a versatile platform for the construction of more complex molecular architectures with precision and control.[1] This guide offers a detailed exploration of the chemical structure and conformational landscape of this compound, providing insights that are critical for its effective application in drug discovery and development.

Chemical Structure and Properties

This compound possesses the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . The structure features a central pyrrolidine ring, with a tert-butyloxycarbonyl (Boc) group attached to the ring nitrogen (N1) and a methylamino group at the C3 position. The presence of a stereocenter at C3 means the molecule can exist as two enantiomers, (R)- and (S)-1-Boc-3-methylaminopyrrolidine.

| Property | Value | Source |

| CAS Number | 454712-26-6 | |

| Molecular Formula | C10H20N2O2 | |

| Molecular Weight | 200.28 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 269 °C | |

| Density | 1.03 g/mL | |

| Flash Point | 117 °C |

Conformational Analysis: A Dynamic Interplay of Forces

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape. The conformational flexibility of this molecule is governed by three key factors: the puckering of the pyrrolidine ring, the rotational isomerism of the N-Boc group, and the orientation of the methylamino substituent.

Pyrrolidine Ring Puckering

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and adopts puckered conformations to alleviate torsional strain. The two most common low-energy conformations are the "envelope" and "twist" forms. In substituted pyrrolidines, the substituents play a critical role in determining the preferred pucker. The two primary envelope conformations are termed Cγ-exo and Cγ-endo, which can be visualized as the C3 and C4 atoms being out of the plane defined by the other ring atoms.

The nature and position of substituents significantly influence the equilibrium between these puckered forms. Electronegative substituents, for instance, can exert a profound effect on the ring's conformation.

Caption: Interconversion between the two primary envelope conformations of the pyrrolidine ring.

Rotational Isomerism of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group introduces another layer of conformational complexity. Rotation around the N-C(O) amide bond is restricted, leading to the existence of two distinct rotational isomers, or rotamers: syn and anti (often referred to as cis and trans). The energy barrier for this rotation is significant enough that both conformers can often be observed at room temperature by techniques such as NMR spectroscopy. The relative populations of these rotamers are influenced by steric hindrance and solvent polarity.

Caption: Rotational isomers of the N-Boc protecting group.

Experimental and Computational Insights into Conformation

The conformational preferences of this compound can be elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. The chemical shifts, coupling constants, and through-space interactions observed in 1H and 13C NMR spectra provide valuable information about the geometry of the pyrrolidine ring and the relative orientation of its substituents.

¹H NMR Data for this compound:

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | m | 4H | Pyrrolidine ring protons (CH₂) |

| 3.29 | m | 2H | Pyrrolidine ring protons (CH) |

| 2.45 | s | 3H | Methyl group protons (N-CH₃) |

| 2.20 | m | 1H | Pyrrolidine ring proton (CH) |

| 1.38 | s | 9H | tert-Butyl group protons (C(CH₃)₃) |

The complexity of the multiplets for the pyrrolidine ring protons is indicative of the puckered, non-planar nature of the ring and the potential for different coupling constants between adjacent protons in different conformations. The presence of rotamers of the Boc group can also lead to broadening or duplication of signals in the NMR spectrum.

¹³C NMR Data:

Computational Modeling

In silico methods, such as density functional theory (DFT) and molecular mechanics calculations, can be employed to model the potential energy surface of this compound. These computational studies can predict the relative energies of different ring puckers and Boc rotamers, providing a theoretical framework for interpreting experimental data.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reductive amination of 1-(tert-butoxycarbonyl)pyrrolidin-3-one.

Protocol for the Synthesis of this compound

-

Imine Formation: To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1 equivalent) in methanol at 0 °C, a solution of methylamine (3 equivalents) in methanol is added slowly. The reaction mixture is then stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Sodium borohydride (1 equivalent) is added in portions to the reaction mixture. The stirring is continued for an additional hour at room temperature to reduce the imine to the desired secondary amine.

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting crude product is partitioned between dichloromethane and water. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

This self-validating protocol yields the product in high purity, which can often be used in subsequent reactions without further purification. The structure of the product is confirmed by ¹H NMR spectroscopy.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. A thorough understanding of its chemical structure and, critically, its conformational behavior is paramount for its effective utilization. The pyrrolidine ring exists in a dynamic equilibrium of puckered conformations, which is influenced by the nature of its substituents. Furthermore, the presence of the N-Boc group introduces rotational isomers that contribute to the overall conformational landscape. By leveraging a combination of experimental techniques, particularly NMR spectroscopy, and computational modeling, researchers can gain detailed insights into the three-dimensional structure of this important synthetic intermediate. This knowledge is essential for designing and synthesizing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Spectroscopic Characterization of 1-Boc-3-methylaminopyrrolidine

An Essential Building Block for Pharmaceutical Innovation

Introduction

1-Boc-3-methylaminopyrrolidine (CAS No. 454712-26-6) is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries.[1] Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of both a protected (Boc) and a secondary amine provides orthogonal handles for sequential chemical modifications.[1][2] With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , precise structural confirmation is paramount for its effective use in complex synthetic pathways.[3][4]

This technical guide provides an in-depth analysis of the key spectroscopic data—NMR, IR, and MS—used to verify the identity, purity, and structure of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure trustworthiness and reproducibility for researchers and quality control professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for the core atoms of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Due to the restricted rotation around the N1-C(O) amide bond of the Boc group, it is common to observe rotamers (conformational isomers), which can lead to broadening or duplication of signals for atoms near the Boc moiety (C2, C5).[5]

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.54 | m (multiplet) | 4H | H2, H5 (Pyrrolidine ring) |

| ~3.29 | m (multiplet) | 2H | H3, H4a (Pyrrolidine ring) |

| 2.45 | s (singlet) | 3H | N-CH₃ |

| ~2.20 | m (multiplet) | 1H | H4b (Pyrrolidine ring) |

| 1.46 | s (singlet) | 9H | -C(CH₃ )₃ (Boc group) |

| Data acquired in CDCl₃ at 400 MHz.[3] |

Interpretation:

-

Boc Group (1.46 ppm): The sharp singlet integrating to 9 protons is the classic signature of the tert-butyl group of the Boc protector. Its chemical shift is in the expected aliphatic region.

-

N-Methyl Group (2.45 ppm): The singlet at 2.45 ppm, integrating to 3 protons, is characteristic of the methyl group attached to the secondary amine.

-

Pyrrolidine Ring (~2.20-3.54 ppm): The protons on the pyrrolidine ring appear as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The signals are spread over a range from approximately 2.20 to 3.54 ppm. The protons on carbons adjacent to the nitrogen atoms (C2 and C5) are the most deshielded, appearing furthest downfield.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be reliably predicted based on extensive data for analogous N-Boc protected pyrrolidine derivatives.[5][6]

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 154.7 | C =O (Boc carbamate) |

| 79.5 | -C (CH₃)₃ (Boc quaternary C) |

| ~58 | C3 (CH-N) |

| ~50-55 | C2, C5 (N-CH₂) |

| ~35 | N-C H₃ |

| ~30 | C4 (CH₂) |

| 28.5 | -C(C H₃)₃ (Boc methyl C) |

| Predicted shifts based on CDCl₃ as solvent. |

Interpretation:

-

Carbonyl Carbon (154.7 ppm): The carbamate carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic.[6]

-

Boc Carbons (79.5, 28.5 ppm): The quaternary and methyl carbons of the Boc group have highly conserved chemical shifts, providing a reliable diagnostic marker.

-

Pyrrolidine Ring Carbons (~30-58 ppm): The carbons of the pyrrolidine ring are found in the aliphatic region. The C3 carbon, bearing the methylamino group, is expected around 58 ppm, while the other ring carbons (C2, C4, C5) will appear at higher field.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[7]

-

Tune and shim the probe for the CDCl₃ sample to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-2048 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.[8]

-

Integrate the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak-Medium | N-H Stretch (secondary amine) |

| 2975-2850 | Strong | C-H Aliphatic Stretch (CH, CH₂, CH₃) |

| ~1690 | Strong | C=O Stretch (Boc carbamate) |

| ~1410 | Medium | C-N Stretch (carbamate) |

| ~1170 | Strong | C-O Stretch (carbamate) |

Expected vibrational frequencies based on functional group analysis.[5][9]

Interpretation:

-

The most prominent peak will be the strong C=O stretch of the carbamate group around 1690 cm⁻¹. Its position confirms the presence of the Boc protecting group.

-

A broad band of strong absorptions between 2850 and 2975 cm⁻¹ corresponds to the C-H stretching of the numerous aliphatic groups.

-

A weaker, and sometimes broad, peak around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amine. This peak can be subtle.

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals, including the characteristic strong C-O and C-N stretches of the carbamate linkage.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Perform an automatic baseline correction and background subtraction.

-

Label the major peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.

Mass Spectrometry Data

| m/z | Ion | Notes |

| 201.16 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₁₀H₂₁N₂O₂⁺ is 201.1598. |

| 223.14 | [M+Na]⁺ | Sodiated molecular ion adduct. |

| 145.13 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |

| 101.10 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). This is often a major fragment. |

Expected m/z values for ESI-MS in positive ion mode.

Interpretation: The primary goal is to confirm the molecular weight. In Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 201.[7] The presence of this ion confirms the elemental composition. Key fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it.[10] The fragment at m/z 101, corresponding to the loss of the entire Boc group, is a strong indicator of the core pyrrolidine structure.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive spectroscopic characterization of this compound, ensuring identity and purity.

Caption: Workflow for the spectroscopic verification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride (1004538-30-0) for sale [vulcanchem.com]

- 3. This compound | 454712-26-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Boc-3-methylaminopyrrolidine: A-Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Medicinal Chemists

Abstract

1-(tert-butoxycarbonyl)-3-(methylamino)pyrrolidine (1-Boc-3-methylaminopyrrolidine) is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its unique molecular architecture, featuring a bulky lipophilic Boc-protecting group, a polar pyrrolidine core, and a basic secondary amine, presents a distinct solubility profile that is critical for reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the molecule's structural attributes to predict its solubility in common organic solvents. Recognizing the scarcity of published quantitative data, this document furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, enabling researchers to generate reliable data tailored to their specific laboratory conditions. This guide is designed to be an indispensable resource for chemists and scientists in the drug discovery and development sectors, empowering them to optimize processes and accelerate research timelines.

Foundational Analysis: Molecular Structure and Physicochemical Properties

A molecule's solubility is fundamentally dictated by its structure. This compound (MW: 200.28 g/mol as free base) possesses three key structural domains that govern its interaction with various solvents.[1]

-

The Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. This core contributes to the molecule's overall polarity.

-

The N-Boc Group: A bulky, nonpolar tert-butoxycarbonyl protecting group. This lipophilic moiety significantly influences solubility in nonpolar solvents and can sterically hinder interactions at the pyrrolidine nitrogen.

-

The 3-Methylamino Group: A secondary amine that is both a hydrogen bond donor and acceptor. This group is basic, with a predicted pKa of approximately 10.02, making its protonation state—and thus solubility in protic solvents—highly dependent on pH.[2]

The interplay between the polar amine and pyrrolidine ring and the nonpolar Boc group results in an amphiphilic character, suggesting nuanced solubility across the solvent spectrum.

References

Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-1-Boc-3-Methylaminopyrrolidine

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, flexible nature allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] When functionalized with a chiral center, as in the case of (R)- and (S)-1-Boc-3-methylaminopyrrolidine, these building blocks become powerful tools for constructing enantiomerically pure pharmaceuticals. The stereochemistry at the C3 position is often pivotal, as biological systems are inherently chiral, meaning one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even induce toxicity.[3][4]

This guide provides an in-depth examination of the synthesis, chiral properties, analytical characterization, and applications of (R)- and (S)-1-Boc-3-methylaminopyrrolidine. It is designed for researchers, scientists, and drug development professionals who utilize these critical chiral intermediates to advance novel therapeutic programs.

Synthesis and Chiral Resolution

The synthesis of 1-Boc-3-methylaminopyrrolidine is typically achieved through reductive amination, followed by chiral resolution or asymmetric synthesis to isolate the individual enantiomers.

Racemic Synthesis via Reductive Amination

A common and efficient laboratory-scale synthesis begins with the commercially available 1-Boc-3-pyrrolidinone. The process involves the formation of an enamine intermediate with methylamine, which is then reduced in situ.

Causality Behind Experimental Choices:

-

Starting Material: 1-Boc-3-pyrrolidinone is an ideal precursor. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the pyrrolidine nitrogen, stable to the reductive conditions but easily removed later under acidic conditions.

-

Reagents: A solution of methylamine in methanol is used in excess to drive the formation of the enamine intermediate. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for reducing the iminium intermediate over the ketone starting material, minimizing side reactions.[5]

-

Solvent: Methanol is an effective solvent for all reactants and does not interfere with the reduction process.[5]

Detailed Experimental Protocol:

-

Enamine Formation: Dissolve 1-(tert-butoxycarbonyl)pyrrolidin-3-one (0.4 mol) in methanol (450 mL) and cool the solution to 0 °C in an ice bath.[5]

-

Slowly add a methanolic solution of methylamine (1.2 mol) to the cooled solution.[5]

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the intermediate.

-

Reduction: Add sodium borohydride (0.4 mol) in small portions to the reaction mixture, controlling any effervescence. Continue stirring for 1 hour at room temperature.[5]

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Partition the resulting residue between dichloromethane (3 x 500 mL) and water (300 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield racemic this compound as a crude product, which is often of sufficient purity for the next step.[5]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for racemic synthesis.

Chiral Separation and Asymmetric Synthesis

Achieving enantiopure (R)- and (S)-1-Boc-3-methylaminopyrrolidine is paramount for pharmaceutical applications.

-

Chiral Resolution: The most common method involves separating the racemic mixture. This can be accomplished using chiral chromatography, where a chiral stationary phase (CSP) interacts differently with each enantiomer, allowing for their separation.[][7] Another classical approach is fractional crystallization using a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with different solubilities.

-

Asymmetric Synthesis: More advanced strategies build the chirality directly into the molecule. This can involve using a chiral starting material or employing a chiral catalyst. For instance, chemoenzymatic methods that use amine transaminases (ATAs) can perform stereoselective transamination of a prochiral ketone precursor to yield the desired chiral amine with high enantiomeric excess (>99% ee).[8]

Physicochemical and Chiral Properties

While enantiomers share most physical properties in an achiral environment, their interaction with plane-polarized light is distinct and defining.

| Property | (R)-1-Boc-3-methylaminopyrrolidine | (S)-1-Boc-3-methylaminopyrrolidine | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | [9] |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol | [9] |

| Appearance | White to off-white solid/oil | White to off-white solid/oil | Assumed, based on analogs[3] |

| Boiling Point | ~281 °C (Predicted) | ~281 °C (Predicted) | [10] |

| Density | ~1.004 g/mL (Predicted) | ~1.004 g/mL (Predicted) | [10] |

| Optical Rotation [α] | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Principle of Chirality |

The Defining Chiral Property: Optical Activity The key differentiating property of enantiomers is their optical rotation. (R)- and (S)-1-Boc-3-methylaminopyrrolidine are optically active due to the chiral center at the C3 position of the pyrrolidine ring. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of light is rotated. The (R)-enantiomer will rotate the light in one direction (dextrorotatory, +) and the (S)-enantiomer will rotate it by an equal magnitude in the opposite direction (levorotatory, -). A racemic mixture (50:50) will exhibit no optical rotation.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the target compound requires a suite of analytical techniques.

Structural Elucidation (NMR & MS)

Standard spectroscopic methods like NMR and Mass Spectrometry are used to confirm the molecular structure but cannot differentiate between enantiomers.

-

¹H NMR Spectroscopy: Confirms the proton environment of the molecule. The spectrum for the racemic mixture shows characteristic peaks.[5]

-

δ ~3.5 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.

-

δ ~3.3 ppm (m, 2H): Additional pyrrolidine ring protons.

-

δ 2.45 ppm (s, 3H): Methyl group protons.

-

δ ~2.2 ppm (m, 1H): Pyrrolidine ring proton.

-

δ 1.38 ppm (s, 9H): tert-Butyl protons of the Boc group.[5]

-

-

¹³C NMR Spectroscopy: Used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 79 ppm.[11][12]

-

Mass Spectrometry (MS): Confirms the molecular weight. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 201.29.

Chiral Purity Determination (Chiral HPLC)

Determining the enantiomeric excess (ee) is crucial and is most reliably achieved using Chiral High-Performance Liquid Chromatography (HPLC).[]

Principle of Chiral HPLC: This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[7] Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation into two distinct peaks on the chromatogram. Macrocyclic glycopeptide-based CSPs are particularly effective for separating N-protected amino compounds.[13][14]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 454712-26-6 [chemicalbook.com]

- 7. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 1-BOC-3-(METHYLAMINOMETHYL)-PYRROLIDINE CAS#: 404594-16-7 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 1-Boc-3-methylaminopyrrolidine: Commercial Availability, Synthesis, and Application in Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Boc-3-methylaminopyrrolidine (CAS 454712-26-6), a key building block in modern medicinal chemistry. This guide details its commercial availability from various suppliers, explores the scientific rationale for its use, presents detailed experimental protocols, and discusses its application in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for creating molecules that can effectively interact with biological targets.[2] this compound, a derivative featuring a secondary amine and a Boc-protected ring nitrogen, offers a versatile platform for constructing complex molecular architectures with high precision.[2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled, sequential reactions, a crucial aspect in multi-step pharmaceutical synthesis.[2]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The quality and purity of the starting material are paramount for reproducible results in complex synthetic endeavors. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[3]

Below is a comparative table of prominent suppliers for this compound and its closely related derivatives.

| Supplier | Product Name | CAS Number | Purity | Pack Sizes | Catalog Number (Example) |

| Sigma-Aldrich | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | 454712-26-6 | 97% | Custom | MAN372907329 |

| Santa Cruz Biotechnology | 1-Boc-3-methylamino-pyrrolidine | 454712-26-6 | N/A | Custom | sc-281033 |

| TCI America | tert-Butyl 3-(Methylamino)pyrrolidine-1-carboxylate | 454712-26-6 | >98.0% (GC) | 1g, 5g | D4944 |

| ChemicalBook | This compound | 454712-26-6 | ≥99% | g to kg | CB7293924 |

| BLDpharm | (R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride | 1004538-35-5 | N/A | Custom | BD141935 |

| Chem-Impex | (S)-1-Boc-3-(aminomethyl)pyrrolidine | 199175-10-5 | ≥ 99% (HPLC) | Custom | 28464 |

Scientific Rationale and Key Applications

The utility of this compound in drug synthesis stems from its bifunctional nature. The Boc-protected pyrrolidine ring provides a stable scaffold, while the secondary methylamino group serves as a key nucleophilic handle for further elaboration.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis. Its prevalence is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This allows for the selective deprotection of the pyrrolidine nitrogen, enabling subsequent reactions at this position without affecting other sensitive functional groups in the molecule.

Caption: Boc-deprotection of this compound.

Applications in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology and immunology.[4][5] The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves as a linker or a key binding element.[4] The secondary amine of this compound can be readily functionalized, for example, through nucleophilic aromatic substitution or amide bond formation, to introduce pharmacophores that interact with the kinase active site.

Caption: Role as a building block in kinase inhibitor synthesis.

Utility in Antiviral Drug Development

Pyrrolidine derivatives are also integral to the development of antiviral agents.[6][7] For instance, the core of the FDA-approved COVID-19 drug Nirmatrelvir (a component of Paxlovid) features a complex pyrrolidine-based amino acid fragment.[6] The ability to introduce specific stereochemistry and functional groups on the pyrrolidine ring, facilitated by precursors like this compound, is critical for achieving potent and selective antiviral activity.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be synthesized and utilized in subsequent reactions.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from 1-Boc-3-pyrrolidinone.[8]

Materials:

-

1-(tert-butoxycarbonyl)pyrrolidin-3-one

-

Methylamine solution (e.g., in methanol)

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (0.4 mol) in methanol (450 mL), slowly add a methanolic solution of methylamine (1.2 mol) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add sodium borohydride (0.4 mol) in batches and continue stirring for 1 hour at room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the crude product between dichloromethane (3 x 500 mL) and water (300 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine.[8]

General Protocol for N-Alkylation of this compound

This protocol outlines a general procedure for the further functionalization of the secondary amine via reductive amination.[9]

Materials:

-

This compound

-

Aldehyde or ketone (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

-

Continue stirring at room temperature until the starting materials are consumed (monitor by TLC or LC-MS, typically 2-24 hours).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly versatile building block for drug discovery and development. Its unique combination of a stable, Boc-protected pyrrolidine scaffold and a reactive secondary amine provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules, particularly in the areas of kinase inhibitors and antiviral therapeutics. The protocols and supplier information provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. enamine.net [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 454712-26-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Aurora B/C Kinase Inhibitor GSK1070916 and its Synthetic Precursor (CAS 454712-26-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, with relevance to its synthetic precursor, 1-Boc-3-Methylaminopyrrolidine (CAS 454712-26-6). The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in drug discovery and development.

Section 1: Introduction to GSK1070916 and the Role of Aurora Kinases in Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis.[1] Their overexpression or amplification is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][2] GSK1070916 has emerged as a significant tool in this area of research. It is a novel, ATP-competitive inhibitor with high potency and selectivity for Aurora B and Aurora C kinases.[1][3][4]

GSK1070916's mechanism of action involves binding to and inhibiting the activity of Aurora B and C. This leads to an interruption of cellular division, causing cells to fail cytokinesis, become polyploid, and ultimately undergo apoptosis.[1][3][4] This targeted disruption of mitosis in rapidly proliferating cancer cells underpins its therapeutic potential.

Section 2: Physicochemical and Handling Properties

A clear understanding of the physical and chemical properties of both the final compound and its precursors is fundamental for effective and safe research.

GSK1070916: The Active Compound

GSK1070916 is a synthetic organic molecule with a complex structure designed for high-affinity binding to its target kinases.

| Property | Value | Source |

| CAS Number | 942918-07-2 | [4] |

| Molecular Formula | C30H33N7O | [4] |

| Molecular Weight | 507.63 g/mol | [4] |

| Synonyms | GSK-1070916, GSK 1070916A | [4] |

| Mechanism | ATP-competitive inhibitor of Aurora B/C | [3][4] |

This compound: A Key Synthetic Intermediate

The compound with CAS number 454712-26-6, this compound, is a heterocyclic amine protected by a tert-butyloxycarbonyl (Boc) group. Such structures are common building blocks in medicinal chemistry, valued for their role in constructing more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 454712-26-6 | [5][6] |

| Molecular Formula | C10H20N2O2 | [6][7] |

| Molecular Weight | 200.28 g/mol | [6][7] |

| Synonyms | tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | [6] |

| Primary Use | Precursor for synthesizing bioactive molecules | [8] |

Section 3: Synthesis and Mechanism of Action

Illustrative Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through reductive amination.[5] This process is foundational for creating the pyrrolidine core that may be incorporated into larger molecules like GSK1070916.

Workflow for the Synthesis of this compound:

Caption: Reductive amination workflow for synthesizing this compound.

Step-by-Step Protocol:

-

A solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one in methanol is cooled to 0°C.[5]

-

A methanolic solution of methylamine is slowly added, and the mixture is stirred at room temperature for 2 hours.[5]

-

Sodium borohydride is then added in portions, and stirring continues for an additional hour at room temperature.[5]

-

The reaction mixture is concentrated under reduced pressure to remove the solvent.[5]

-

The crude product is then subjected to a liquid-liquid extraction using dichloromethane and water.[5]

-

The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to yield 1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine.[5]

Mechanism of Action of GSK1070916

GSK1070916 exerts its biological effects by selectively inhibiting Aurora B and Aurora C kinases.[3][4] The inhibition is time-dependent and competitive with respect to ATP.[3][4]

Key Inhibitory Constants:

The inhibition of Aurora B kinase activity can be monitored by measuring the phosphorylation of its specific substrate, histone H3, at serine 10. Treatment of human tumor cells with GSK1070916 results in a dose-dependent decrease in this phosphorylation event.[1][3]

Signaling Pathway Disruption by GSK1070916:

Caption: GSK1070916 inhibits Aurora B/C, leading to mitotic failure and apoptosis.

Section 4: Experimental Protocols and Applications

GSK1070916 is a valuable tool for studying the roles of Aurora B and C kinases in cell cycle control and for evaluating their potential as therapeutic targets.

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of GSK1070916 against Aurora kinases.

Materials:

-

Recombinant Aurora B/C-INCENP complex

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.15 mg/mL BSA, 0.01% Tween 20, 25 mM NaCl)

-

GSK1070916 stock solution (in DMSO)

-

Microplates (e.g., 384-well)

-

Plate reader capable of fluorescence polarization

Procedure:

-

Prepare serial dilutions of GSK1070916 in DMSO and then in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.

-

Add the Aurora kinase-INCENP complex to the wells and incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.

-

Measure the fluorescence polarization in a plate reader to quantify product formation.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effects of GSK1070916 on cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., breast, colon, lung cancer lines)

-

Complete cell culture medium

-

GSK1070916 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin-based)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GSK1070916 (and a DMSO vehicle control) and incubate for a period of 72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the EC50 value, which represents the concentration of GSK1070916 that inhibits cell proliferation by 50%. GSK1070916 has shown EC50 values of <10 nM in over 100 cell lines.[1][3]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring the safety of laboratory personnel and maintaining the integrity of the compounds.

Safety and Handling of this compound (CAS 454712-26-6)

Hazard Identification:

-

GHS Pictograms: Warning[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.[9]

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[9]

Safety and Handling of GSK1070916

As a potent cytotoxic agent, GSK1070916 should be handled with a high degree of caution.

-

Handling: All handling of GSK1070916, particularly in its powdered form, should be conducted in a certified chemical fume hood or other contained environment.

-

PPE: Use appropriate PPE, including double gloves, a lab coat, and safety glasses.

-

Disposal: Dispose of all waste contaminated with GSK1070916 as hazardous chemical waste, in accordance with local, regional, and national regulations.[9]

Storage

-

This compound: Store in a well-ventilated place. Keep the container tightly closed.[9]

-

GSK1070916: Store as a solid at -20°C for long-term stability. For solutions, follow the supplier's recommendations, but typically, stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 6: Conclusion and Future Directions

GSK1070916 is a powerful research tool and a potential therapeutic agent that has significantly advanced our understanding of the role of Aurora B and C kinases in cancer. Its high potency and selectivity make it an excellent probe for elucidating the downstream effects of Aurora B/C inhibition. The synthesis of this and similar complex molecules relies on the availability of versatile building blocks like this compound. As research progresses, the continued investigation of GSK1070916 in various cancer models, including its use in combination therapies, will be crucial in defining its ultimate clinical utility.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 4. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of pyrrolidine derivatives, delving into their fundamental physicochemical properties, diverse pharmacological activities, and the strategic synthetic methodologies employed for their construction. By exploring the structure-activity relationships and the critical role of stereochemistry, this guide aims to equip researchers and drug development professionals with the foundational knowledge and in-depth insights required to effectively leverage the pyrrolidine scaffold in the design and discovery of novel therapeutics.

Introduction: The Privileged Nature of the Pyrrolidine Core

The pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that has earned the status of a "privileged scaffold" in drug discovery.[4] Its remarkable success can be attributed to a unique combination of structural and physicochemical properties that make it an ideal building block for interacting with biological targets.[5] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional, non-planar structure.[3][4] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and potent interactions with the complex topographies of protein binding sites.[3][5]

The presence of a nitrogen atom within the five-membered ring introduces a basic center that can participate in hydrogen bonding and salt formation, significantly influencing the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Furthermore, the stereogenic centers inherent to substituted pyrrolidine rings provide a platform for creating stereoisomers with distinct biological profiles, a critical consideration in modern drug design.[3][6]

The Pyrrolidine Scaffold in Marketed Pharmaceuticals

The therapeutic importance of the pyrrolidine motif is evidenced by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[3] These compounds showcase the versatility of the pyrrolidine core in achieving desired pharmacological effects.

| Drug Name | Therapeutic Area | Role of the Pyrrolidine Scaffold |

| Eletriptan (Relpax) | Antimigraine | The pyrrolidine ring is a key component of the pharmacophore, contributing to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[7] |

| Avanafil (Stendra) | Erectile Dysfunction | Derived from (S)-prolinol, the pyrrolidine moiety is integral to the molecule's structure, which acts as a phosphodiesterase 5 (PDE5) inhibitor.[7] |

| Grazoprevir | Hepatitis C | This antiviral agent features a pyrrolidine derivative that is crucial for its inhibitory activity against the HCV NS3/4A protease.[7] |

| Anisomycin | Antibiotic | A naturally derived pyrrolidine, it functions by inhibiting protein synthesis.[7] |

Diverse Biological Activities of Pyrrolidine Derivatives

The structural diversity of pyrrolidine derivatives has led to their exploration in a multitude of therapeutic applications. Recent research continues to uncover new and potent biological activities associated with this versatile scaffold.[1][2]

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents.[3] For instance, certain polyhydroxylated pyrrolidines are potent inhibitors of α-glycosidase, an enzyme implicated in cancer progression.[3] The spatial arrangement of substituents on the pyrrolidine ring plays a crucial role in their binding affinity and inhibitory potency.[3]

Antimicrobial and Antiviral Properties

The pyrrolidine scaffold is a common feature in molecules with potent antimicrobial and antiviral activities.[1] Pyrrolidinoindoline alkaloids, for example, have shown broad-spectrum antibacterial, antifungal, and antiviral effects.[8] Hodgkinsine A and quadrigemine C, in particular, have exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against various microbial strains.[8]

Neuroprotective and Anticonvulsant Effects

Derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties.[3] The presence of specific substituents, such as a benzhydryl group, has been shown to enhance their efficacy in preclinical models of epilepsy.[3]

Anti-inflammatory and Antioxidant Activities

Certain pyrrolidine alkaloids, such as nicotine, have well-documented anti-inflammatory and antioxidant properties.[3][9] These activities are often attributed to their ability to modulate inflammatory pathways and scavenge reactive oxygen species.

Synthetic Strategies for Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a central focus in synthetic organic chemistry, with numerous methodologies developed to access this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Functionalization of Pre-formed Pyrrolidine Rings

A common and efficient approach involves the use of readily available chiral precursors, such as proline and 4-hydroxyproline.[7] These starting materials provide a straightforward entry into enantiomerically pure pyrrolidine derivatives.

Experimental Protocol: Synthesis of Avanafil Precursor from (S)-Prolinol

-

Reduction of Proline: (S)-proline is reduced using a suitable reducing agent, such as LiAlH₄ or LiBH₄, to yield (S)-prolinol.[7]

-

Condensation: The resulting (S)-prolinol is then condensed with a carboxylic acid derivative to form the amide bond, a key step in the synthesis of Avanafil.[7]

Ring Construction from Acyclic Precursors

The de novo synthesis of the pyrrolidine ring offers greater flexibility in accessing a wider range of derivatives.

This powerful method involves the reaction of an azomethine ylide with an alkene or alkyne to directly form the five-membered ring, often with excellent stereocontrol.[10]

Acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, can be induced to cyclize to form the pyrrolidine ring through various reactions, including reductive amination and C-H amination.[10]

A classic and reliable method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[10]

Caption: Synthetic pathways to pyrrolidine derivatives.

Structure-Activity Relationships and Stereochemistry

The biological activity of pyrrolidine derivatives is highly dependent on their three-dimensional structure.[3][6] The stereochemistry of the chiral centers and the spatial orientation of the substituents on the pyrrolidine ring can dramatically influence the binding affinity to the target protein.[3]

For example, in the case of polyhydroxylated pyrrolidine inhibitors of α-glycosidase, the stereoisomers often exhibit significantly different inhibitory potencies.[3] This highlights the importance of stereoselective synthesis in the development of pyrrolidine-based drugs.[7] A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the lead compounds to enhance their efficacy and reduce off-target effects.[1]

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][2] The development of novel synthetic methodologies, coupled with a deeper understanding of the biological targets, will undoubtedly lead to the emergence of next-generation pyrrolidine-based drugs. The inherent versatility and privileged structural features of the pyrrolidine ring ensure its enduring legacy as a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of pyrrolidine derivatives, from their fundamental properties to their synthesis and diverse biological activities, offering valuable insights for researchers dedicated to the advancement of drug discovery.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Boc-3-methylaminopyrrolidine via Reductive Amination

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Boc-3-methylaminopyrrolidine, a critical building block in contemporary medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of 1-Boc-3-pyrrolidinone with methylamine, utilizing sodium borohydride as a cost-effective and efficient reducing agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and safety. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this high-value intermediate.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational rigidity, basic nitrogen atom, and stereochemical potential make it an ideal component for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Specifically, 3-substituted pyrrolidines like this compound serve as versatile intermediates for introducing key pharmacophores. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under various conditions while being readily removable under acidic conditions, making it ideal for multi-step syntheses.

The conversion of a ketone to a secondary amine via reductive amination is one of the most powerful and frequently used transformations in pharmaceutical synthesis.[1][2] This document outlines a highly efficient protocol for this conversion, focusing on practical execution, mechanistic understanding, and safety.

The Chemistry: Mechanism of Reductive Amination

The synthesis proceeds in a one-pot fashion via two principal stages: the formation of an iminium ion intermediate and its subsequent reduction by a hydride source.

-

Iminium Ion Formation: 1-Boc-3-pyrrolidinone reacts with methylamine in a nucleophilic addition to form an unstable hemiaminal intermediate. Under the reaction conditions, this hemiaminal readily dehydrates to form a more stable, electrophilic iminium ion.

-

Hydride Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the desired secondary amine product.

While sodium borohydride is a potent reducing agent, its selectivity for the iminium ion over the starting ketone is achieved by controlling the reaction conditions and the relative rates of reaction. The formation of the iminium ion is the rate-limiting step for the productive pathway. An alternative, milder reagent often used for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its exceptional selectivity for imines and iminium ions in the presence of ketones and aldehydes.[3][4] However, for this specific transformation, sodium borohydride provides an excellent balance of reactivity, cost-effectiveness, and high yield.[5]

Caption: Figure 1: Reaction Mechanism.

Materials, Reagents, and Safety

Reagent & Material List

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier |

| 1-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | e.g., Santa Cruz[6] |

| Methylamine, 40% solution in Methanol | 74-89-5 | CH₅N | 31.06 | e.g., CDH[7] |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | e.g., Fisher Sci. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | e.g., Fisher Sci. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |

Safety Hazard Summary

Extreme caution must be exercised during this procedure. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

| Chemical | GHS Pictograms | Key Hazards |

| 1-Boc-3-pyrrolidinone | ❗ | Harmful if swallowed. Causes skin and serious eye irritation.[8] |

| Methylamine Solution (40%) | 🔥, corrosive, 💀 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.[7] |